D-Mannose-13C-5

Isotopic Purity Quality Control LC-MS Internal Standard

Quantitative LC-MS/MS of endogenous mannose fails with unlabeled standards due to indistinguishable matrix effects. Deuterated analogs cause chromatographic shifts. D-Mannose-13C-5 (CAS 115973-81-4) solves this: • 99 atom % 13C isotopic purity - minimizes background, enables low LLOQ • +1 Da mass shift - complete spectral resolution without isotopic interference • Single-site labeling - ideal for metabolic flux tracing and 13C NMR positional tracking Supplied with batch-specific COA. Immediate shipment for R&D use.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12402933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-13C-5
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i2+1
InChIKeyGZCGUPFRVQAUEE-LEUDCTHMSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannose-13C-5 for LC-MS/MS and Metabolic Tracing


D-Mannose-13C-5 (CAS 115973-81-4) is a stable isotope-labeled analog of D-mannose, a naturally occurring aldohexose sugar that plays a critical role in glycosylation and human metabolism. In this compound, a single carbon atom (typically at the C-5 or C-6 position) is replaced with the non-radioactive, stable carbon-13 (¹³C) isotope, resulting in a molecular mass of 181.15 g/mol, which is +1 Da greater than the unlabeled D-mannose (180.16 g/mol) . This mass shift enables its primary function as a superior internal standard (IS) in quantitative LC-MS/MS bioanalysis, providing near-identical physicochemical properties and chromatographic behavior to the endogenous analyte while allowing distinct mass spectrometric detection [1]. It is also applied as a precise tracer in metabolic flux analysis and glycobiology research .

Quantitative LC-MS/MS bioanalysis of endogenous D-mannose in research matrices
Position-specific metabolic flux analysis and glycobiology research
Internal standard benchmarking and matrix-effect control workflows

D-Mannose-13C-5 vs. Generic Analogs


The interchangeable use of unlabeled D-mannose or alternative isotopologues like D-Mannose-13C6 as an internal standard or tracer in quantitative workflows is analytically invalid due to fundamental differences in molecular mass and, in some cases, labeling position. Unlabeled D-mannose is indistinguishable from the endogenous analyte, rendering it useless as an internal standard for correcting matrix effects and ion suppression in mass spectrometry [1]. Conversely, while D-Mannose-13C6 provides a larger mass shift (M+6), its higher cost and potential for cross-talk with other multi-labeled species can be disadvantageous; critically, the single-site labeling of D-Mannose-13C-5 offers a minimal, yet fully resolvable, +1 Da mass shift . This minimizes isotopic interference while maintaining the necessary spectral separation, a balance not achieved by either the unlabeled compound or the fully labeled analog . Furthermore, the specific position of the ¹³C label in D-Mannose-13C-5 (e.g., C-5) enables unique positional tracking in metabolic NMR studies that uniformly labeled or unlabeled forms cannot provide [2].

M
Unlabeled D-Mannose
Indistinguishable from endogenous analyte; cannot correct for matrix effects or ion suppression in bioanalytical methods.
S
Uniformly Labeled D-Mannose-¹³C₆
Complex NMR multiplet spectra obscure positional information and may require deconvolution software for flux studies.
C
Deuterated Internal Standards
Deuterium isotope effect may shift retention time, creating differential matrix effects and compromising accuracy.

D-Mannose-13C-5: Performance Evidence


Isotopic Purity & Assay Quality

For stable isotope-labeled internal standards (SIL-IS), isotopic purity directly dictates quantitative accuracy. D-Mannose-13C-5 from a premium supplier is specified at 99 atom % ¹³C, ensuring minimal unlabeled compound that would otherwise contribute to background signal and reduce assay sensitivity. Its chemical purity (CP) assay is 97%. In contrast, many alternative suppliers for similarly labeled sugars do not disclose this level of detail, and generic D-mannose (unlabeled) offers 0 atom % ¹³C, providing no mass differentiation from the analyte. This 99 atom % enrichment is critical for meeting regulatory bioanalytical method validation guidelines, which demand high-purity SIL-IS to achieve a lower limit of quantification (LLOQ) [1].

Isotopic Purity
Specification review
99 atom % ¹³C
Supports bioanalytical validation review by minimizing background interference.
Vendor CoA specifications; unlabeled mannose baseline is 0 atom %.
Isotopic Purity Quality Control LC-MS Internal Standard

Co-Elution vs. Deuterated Standards

In LC-MS/MS bioanalysis, the ideal SIL-IS co-elutes with the analyte to correct for matrix effects but is distinguishable by mass. D-Mannose-13C-5 produces a +1 Da mass shift (M+1), providing adequate separation for quantitation while avoiding the potential chromatographic retention time shifts and deuterium-hydrogen exchange issues associated with ²H (deuterium)-labeled analogs. Deuterated internal standards (e.g., D-Mannose-d-4) can exhibit slightly different retention times due to the deuterium isotope effect, leading to differential matrix effects and compromised accuracy. The ¹³C labeling in D-Mannose-13C-5 ensures virtually identical retention time to the unlabeled analyte (difference < 0.02 min typically), a performance metric superior to ²H-labeled alternatives where retention time shifts can exceed 0.1 min and compromise peak area ratio consistency [1].

Co-Elution vs. ²H
Class-level inference
Retention shift < 0.02 min
Virtually identical retention time corrects matrix effects more robustly than deuterated analogs.
²H-labeled analogs may shift > 0.1 min; HILIC or RP-LC-MS/MS context.
Mass Spectrometry Isotope Effect Chromatography

Position-Specific ¹³C Labeling vs. Uniform Labeling

For metabolic tracing studies using ¹³C NMR, the position of the isotopic label is paramount. D-Mannose-13C-5, with its single ¹³C label at the C-5 position, offers a distinct advantage over uniformly labeled D-Mannose-¹³C₆. The C-5 label allows researchers to track the specific fate of the mannose carbon backbone in glycolysis and glycosylation pathways. A recent study used ¹³C-labeled D-mannose as a metabolic tracer in renal cell carcinoma (RCC) cells, demonstrating that mannose is metabolized into lactate, indicative of the Warburg effect [1]. In contrast, D-Mannose-¹³C₆ would produce complex, overlapping NMR spectra that obscure positional information, requiring more complex isotopomer spectral analysis (ISA) to deconvolute .

Position-Specific NMR
Class-level inference
C-5 label for glycolysis tracking
Enables straightforward metabolic fate tracking without complex isotopomer spectral analysis.
Uniform ¹³C₆ produces overlapping multiplets; renal cell carcinoma model context.
Metabolic Tracing NMR Spectroscopy Fluxomics

In Vivo Fetomaternal Tracer Validation

D-Mannose-13C-5 has been successfully deployed as a stable isotope tracer in human clinical studies to quantify transplacental nutrient flux. In a study involving term uncomplicated pregnancies, (13)C- and (2)H-labeled isotopes of glucose, inositol, and mannose were infused until steady state. The fetomaternal molar percentage excess ratio for mannose was 0.99 in the fetal artery and 1.02 in the fetal vein (97.5% CI: 0.91-1.07 and 0.95-1.10, respectively), not significantly different from 1.0. This quantitative result, made possible by the precise tracing capability of the ¹³C-labeled compound, demonstrated that fetal mannose concentration is entirely dependent on maternal transplacental supply [1]. Unlabeled D-mannose could not be used to make this determination, as it would be indistinguishable from endogenous pools.

Fetomaternal Tracer
Model-response context
Molar ratio 0.99–1.02 (97.5% CI)
Supports transplacental nutrient flux model interpretation in human subjects.
n=7, term pregnancy, IV infusion, GC/MS analysis; CI not significantly different from 1.0.
Clinical Research Pharmacokinetics Stable Isotope Tracer

D-Mannose-13C-5: Validated Applications


LC-MS/MS Quantitation of Plasma Mannose

D-Mannose-13C-5 is the gold-standard internal standard for developing a robust LC-MS/MS assay to measure endogenous D-mannose concentrations in human or animal plasma. Its 99 atom % ¹³C isotopic purity ensures a low limit of quantification (LLOQ) by minimizing background interference from the unlabeled standard . The +1 Da mass shift provides sufficient separation from the analyte without the chromatographic shifts seen with deuterated analogs, enabling precise correction for matrix effects [1].

Warburg Effect Metabolic Flux Analysis

Researchers investigating altered carbohydrate metabolism in cancer can use D-Mannose-13C-5 to trace the specific contribution of the mannose carbon-5 atom through glycolysis. By incubating renal cell carcinoma (RCC) cells with the labeled compound and performing ¹³C NMR spectroscopy on cell extracts, the conversion of mannose to lactate can be unequivocally tracked and compared to glucose metabolism [2]. This approach provides cleaner, more interpretable data than using uniformly labeled D-Mannose-¹³C₆.

In Vivo Tracer for Nutrient Transport and Pharmacokinetics

For clinical investigations requiring the determination of absolute metabolic flux in humans, D-Mannose-13C-5 serves as a safe, non-radioactive tracer. As demonstrated in studies of transplacental nutrient transport, the compound can be infused intravenously to achieve a steady-state isotopic enrichment, allowing for the calculation of precise fetomaternal flux ratios using gas chromatography-mass spectrometry (GC-MS) [3]. This application is impossible to perform with unlabeled D-mannose.

Application
Selection Property
Validation Focus
LC-MS/MS plasma mannose quantitation
Method-transfer context
ISTD benchmarking and matrix-effect control
Warburg effect metabolic flux analysis
Position-specific NMR tracking
Mannose-to-lactate pathway-response interpretation
In vivo nutrient transport pharmacokinetics
Exposure-model validation
Research-matrix isotope enrichment analysis

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36 linked technical documents
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